molecular formula C8H7NO2 B188879 3-(4-Pyridyl)acrylic acid CAS No. 5337-79-1

3-(4-Pyridyl)acrylic acid

Cat. No.: B188879
CAS No.: 5337-79-1
M. Wt: 149.15 g/mol
InChI Key: SSAYTINUCCRGDR-OWOJBTEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(4-Pyridyl)acrylic acid can be synthesized through various methods. One common method involves the condensation of pyridine-4-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation[2][2]. Another method involves the reaction of pyridine-4-carboxaldehyde with acrylic acid under basic conditions[2][2].

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound[2][2].

Properties

IUPAC Name

(E)-3-pyridin-4-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h1-6H,(H,10,11)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAYTINUCCRGDR-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5337-79-1, 84228-93-3
Record name 4-Pyridineacrylic acid
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Record name 4-Pyridineacrylic acid
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Record name 3-(4-pyridyl)acrylic acid
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Record name 3-(pyridin-4-yl)prop-2-enoic acid
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Synthesis routes and methods I

Procedure details

4-Pyridinecarboxaldehyde (18.96 g, 0.177 mol) and malonic acid (55.3 g, 0.53 mol) were placed in 200 ml of pyridine. Piperidine (5.25 ml, 0.053 mol) was added and the reaction was refluxed for 6 hours. The reaction mixture was cooled in an ice bath and then the white solid was filtered off and rinsed with ether and dried to afford 20.1 g of the subtitle compound. Concentration of the filtrate and then filtration and rinsing with ether resulted in recovery of another 2.2 g of product (84% total yield).
Quantity
18.96 g
Type
reactant
Reaction Step One
Quantity
55.3 g
Type
reactant
Reaction Step Two
Quantity
5.25 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Patent application WO 97/22584 describes the preparation of Donepezil by reaction of pyridine-4-carboxyaldehyde with malonic acid to give 3-(pyridin-4-yl)-2-propenoic acid, followed by hydrogenation of the double bond to give 3-(piperidin-4-yl)-2-propionic acid. Reaction of this intermediate with methyl chloroformate afforded 3-[N-(methyloxycarbonyl) piperidin-4-yl]propionic acid. This was followed by reaction with oxalyl chloride to give methyl 4-(2-chlorocarbonylethyl)piperidin-1-carboxylate. Reaction with 1,2-dimethoxybenzene in the presence of aluminum chloride afforded methyl 4-[3-(3,4-dimethoxyphenyl)-3-oxopropyl]piperidin-1-carboxylate. Reaction with tetramethyldiaminomethane afforded 4-[2-(3,4-dimethoxybenzoyl)allyl] piperidin-1-carboxylate. Reaction with sulfuric acid afforded methyl 4-(5,6-dimethoxy-1-oxoindan-2-yl)methylpiperidin-1-carboxylate. This was followed by treatment with base to give 5,6-dimethoxy-2-(piperidin-4-ylmethyl) indan-1-one, then reaction with benzyl bromide afforded Donepezil (Scheme 3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
pyridine-4-carboxyaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of malonic acid (12 g), pyridine (7.6 g) in ethanol(41 ml) was added dropwise 4-pyridinecarbaldehyde (10.3 g) at 40° C. The mixture was stirred at 80° C. for 5 hours, then cooled to room temperature. The precipitate was filtered washed with ethanol and dried in vacuo to give 3-(4-pyridyl)-2-propenoic acid (10.4 g)
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 3-(4-Pyridyl)acrylic acid?

A1: this compound (4-HPYA), also sometimes referred to as trans-3-(4-pyridyl)acrylic acid in the literature, is an organic compound with the molecular formula C8H7NO2. Its molecular weight is 149.15 g/mol. While specific spectroscopic data varies depending on the study and the form of the compound (neutral vs. deprotonated), it has been characterized using techniques like IR spectroscopy, UV/Vis spectroscopy, and single-crystal X-ray diffraction. [, , , ]

Q2: How does this compound commonly interact in chemical systems?

A2: this compound acts as a versatile ligand, often utilized in the construction of coordination polymers and metal-organic frameworks. Its structure allows it to coordinate with metal ions through both the nitrogen atom of the pyridine ring and the carboxylate group, leading to diverse structural motifs. [, , , , ]

Q3: What is a notable example of this compound being used to construct a unique material?

A3: Researchers have successfully synthesized a stable copper(I)-olefin coordination polymer using this compound and 1,10-phenanthroline. This material, {}n, is particularly interesting because of its high stability even in the presence of water and acid, a property not commonly observed in similar copper(I)-olefin complexes. []

Q4: Can this compound undergo photochemical reactions?

A4: While this compound itself is photoinert in both solution and solid states, its reactivity can be drastically altered by forming salts with different acids. The anions in these salts play a crucial role in controlling the packing arrangement of the molecule in the solid state, influencing whether it undergoes head-to-head or head-to-tail [2+2] cycloaddition reactions upon exposure to light. This control allows for the stereoselective synthesis of specific cyclobutane derivatives. [, ]

Q5: How has this compound been used in the study of polyoxometalates?

A5: this compound plays a key role in constructing various inorganic-organic hybrid materials incorporating polyoxometalates. For instance, researchers have used it to assemble frameworks with Anderson-type polyoxometalates and manganese(II) ions. Depending on the specific isomer of the acid used (3- or 4-pyridyl), different dimensional structures and magnetic properties were observed. This highlights the ability to tune material properties by modifying the organic ligand. []

Q6: Has this compound been used in biological research?

A6: Yes, this compound has been identified as a heme-coordinating compound capable of inhibiting the enzyme cinnamate 4-hydroxylase (C4H) in plants. This inhibition, although reversible, provides insights into the enzyme's mechanism and potential strategies for influencing plant metabolic pathways, particularly those related to salicylic acid synthesis and disease resistance. []

Q7: Are there any notable examples of spontaneous resolution involving this compound?

A7: Interestingly, when combined with Evans-Showell-type polyoxometalates like , this compound contributes to the formation of chiral inorganic-organic hybrid architectures through spontaneous resolution. This means that the resulting crystals are not racemic mixtures but instead consist of enantiomerically pure forms. These chiral materials have potential applications in areas like asymmetric catalysis and nonlinear optics. []

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